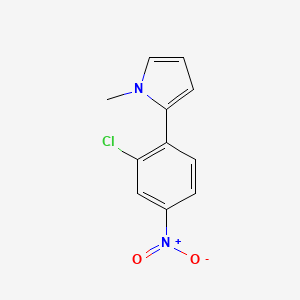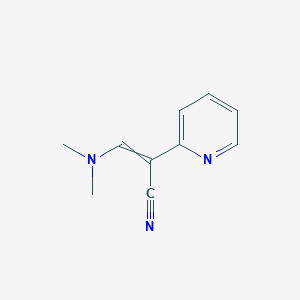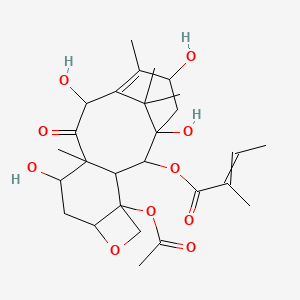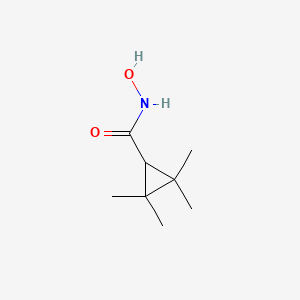![molecular formula C29H25N3O4 B14118501 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118501.png)
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a unique fusion of quinoline, benzofuran, and pyrimidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline moiety through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene. Subsequent steps may involve the formation of the benzofuran and pyrimidine rings through cyclization reactions, often catalyzed by Lewis acids such as FeCl3 or ZnBr2 .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or benzofuran moieties using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one
- 2-(3,4-dihydroquinolin-1(2H)-yl)ethanamine
- 1-(3,4-dihydro-2H-chromen-6-yl)-2-(methylamino)-1-propanol hydrochloride
Uniqueness
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of quinoline, benzofuran, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C29H25N3O4 |
|---|---|
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H25N3O4/c33-25(30-17-8-12-21-11-4-6-14-23(21)30)19-32-26-22-13-5-7-15-24(22)36-27(26)28(34)31(29(32)35)18-16-20-9-2-1-3-10-20/h1-7,9-11,13-15H,8,12,16-19H2 |
Clé InChI |
KGWDXOUOKBGVRJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)OC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile](/img/structure/B14118430.png)


![(E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one](/img/structure/B14118443.png)

![N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide](/img/structure/B14118464.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118469.png)
![N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline](/img/structure/B14118476.png)



